molecular formula C19H16ClN3O4S3 B2566513 3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide CAS No. 1164472-36-9

3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide

Cat. No. B2566513
CAS RN: 1164472-36-9
M. Wt: 481.98
InChI Key: LKBPMKXJBSTBQF-QOCHGBHMSA-N
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Description

This compound is a benzothiazole . Its molecular formula is C19H16ClN3O4S3 and it has an average mass of 482.000 .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . For a more detailed analysis, crystallographic data and atomic coordinates would be needed .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of this compound has been studied . The molecular structure, atomic coordinates, and displacement parameters have been determined . This information is crucial for understanding the compound’s physical and chemical properties, and can guide its use in various applications.

Skin Care Applications

N-substituted sulfonyloxybenzylamines, a group to which this compound belongs, are believed to improve the overall appearance of skin . They can reverse skin wrinkles by stimulating collagen production . This makes the compound potentially useful in cosmetic compositions.

Photoluminescence

The compound has been synthesized using a microwave-assisted synthesis method . The physicochemical structural analysis of the synthesized compound utilizing 1H-NMR, 13C-NMR, and FT-IR spectroscopy techniques has been conducted . This suggests potential applications in photoluminescent materials, which have uses in various fields like display technologies, bioimaging, and sensing.

Drug Design

The detailed knowledge of the crystal structure of this compound can be used in drug design . By understanding how the compound interacts with biological targets at the molecular level, researchers can design more effective drugs.

Material Science

The compound’s unique crystal structure and photoluminescent properties suggest potential applications in material science . It could be used in the development of new materials with desired properties.

Chemical Synthesis

The compound can be synthesized using a microwave-assisted synthesis method . This efficient and environmentally friendly method could be used in large-scale industrial synthesis of the compound for various applications.

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, particularly focusing on the protodeboronation of similar compounds . Additionally, more research could be conducted to determine its physical and chemical properties, as well as its safety and hazards.

properties

IUPAC Name

3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S3/c1-27-9-8-23-13-7-6-11(30(21,25)26)10-15(13)29-19(23)22-18(24)17-16(20)12-4-2-3-5-14(12)28-17/h2-7,10H,8-9H2,1H3,(H2,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBPMKXJBSTBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide
Reactant of Route 2
3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide
Reactant of Route 4
3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide

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